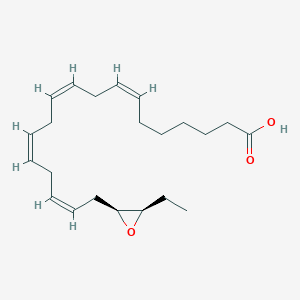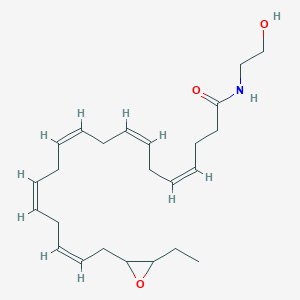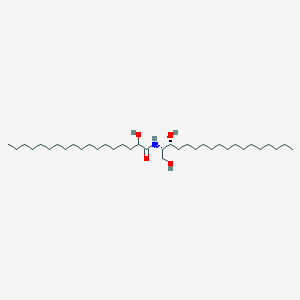
N-(2-hydroxyoctadecanoyl)sphinganine
Descripción general
Descripción
N-(2-hydroxyoctadecanoyl)sphinganine, also known as sphingosine-1-phosphate (S1P), is a bioactive lipid mediator that plays an important role in many physiological processes. It is a sphingolipid metabolite that is produced from the hydrolysis of sphingomyelin by sphingomyelinase. S1P is involved in a variety of biological processes, including cell proliferation, migration, differentiation, and survival. It is also involved in the regulation of inflammation, angiogenesis, and immune responses.
Aplicaciones Científicas De Investigación
Role in Cellular Signaling and Disease States
N-(2-hydroxyoctadecanoyl)sphinganine, as a component of sphingolipids, plays a pivotal role in cellular signaling and has been implicated in various pathophysiological conditions. Sphingosine 1-phosphate (S1P), derived from sphinganine, is a critical signaling molecule that affects diverse biological responses, including mitogenesis, differentiation, migration, and apoptosis. This is achieved through receptor-dependent mechanisms, with S1P binding to members of the endothelial differentiation gene (EDG) G-protein-coupled receptor family, leading to the activation of multiple signaling pathways. The intricate balance between sphinganine, S1P, and other sphingolipid metabolites is crucial for maintaining cellular homeostasis and has been associated with disease states such as cancer, angiogenesis, and inflammation (Pyne & Pyne, 2000).
Environmental Biodegradation
Sphinganine-based compounds, through their involvement in sphingolipid metabolism, play a role in the environmental biodegradation of polycyclic aromatic hydrocarbons (PAHs). Sphingomonads, a group of bacteria adept at degrading PAHs like phenanthrene, exhibit sphingolipid metabolism pathways that facilitate their survival and functioning in contaminated environments. This highlights the ecological significance of sphinganine and its derivatives in bioremediation efforts and the natural attenuation of hazardous chemicals (Waigi et al., 2015).
Therapeutic Potential in Neurological Disorders
Sphinganine and its metabolites are being explored for their therapeutic potential in neurological disorders such as multiple sclerosis (MS). Sphingosine 1-phosphate receptor (S1PR) modulators, which influence the sphinganine/S1P axis, have shown promise in the treatment of MS by modulating lymphocyte trafficking and providing neuroprotective effects. This underscores the potential of targeting sphinganine-related pathways for developing novel treatments for MS and possibly other neurodegenerative diseases (Chaudhry et al., 2017).
Sphinganine Kinase as a Cancer Target
The enzymatic pathways involving sphinganine, particularly those catalyzed by sphingosine kinases, are under investigation as targets for cancer therapy. Sphingosine kinase type 1 (SphK1), which phosphorylates sphinganine to form S1P, is often upregulated in various types of cancers. Inhibiting SphK1 and modulating the sphinganine/S1P axis may provide a strategic approach to suppress tumor growth and progression, highlighting the potential of sphinganine-based pathways as targets in oncology (Shida et al., 2008).
Mecanismo De Acción
- SPT catalyzes the condensation of palmitoyl-CoA with L-serine , resulting in the formation of dihydroceramide (N-(2-hydroxyoctadecanoyl)sphinganine) as an intermediate in sphingolipid biosynthesis .
- By inhibiting SPT, this compound reduces the availability of ceramides, affecting downstream pathways .
- The resulting dihydroceramide can be further modified to form various ceramide species, which serve as precursors for complex sphingolipids like sphingomyelin and glycosphingolipids .
- Impact on Bioavailability : The compound’s bioavailability depends on its stability and interactions with other lipids and proteins .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Propiedades
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyoctadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38-40H,3-32H2,1-2H3,(H,37,41)/t33-,34+,35?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUZTCVZAHCIE-GWDKEWMYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(CCCCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



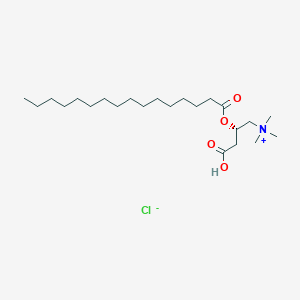
![3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B3026244.png)
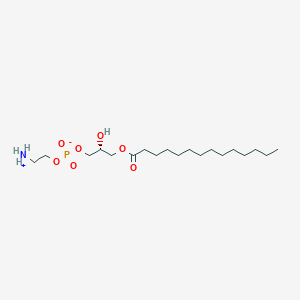

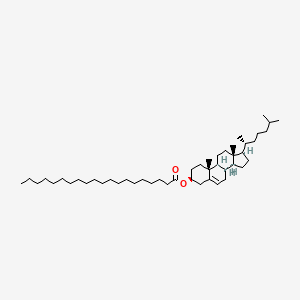
![2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic Acid](/img/structure/B3026252.png)
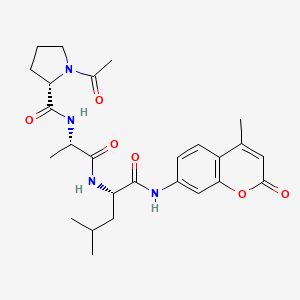
![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)
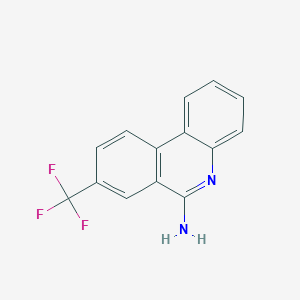
![trans-4-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide](/img/structure/B3026258.png)
![7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B3026260.png)

